N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with varying functional groups.
Scientific Research Applications
N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenyl and methyl groups enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
4-Methyl-1,2,4-triazole: A derivative with a methyl group attached to the triazole ring.
5-Phenyl-1,2,4-triazole: A derivative with a phenyl group attached to the triazole ring.
Uniqueness
N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N4/c1-12-8-10-13-14-11(15(10)2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI Key |
SGJQQQYVJHQPQH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=C(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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